molecular formula C11H13FO4 B13668805 Ethyl 2-fluoro-3,4-dimethoxybenzoate

Ethyl 2-fluoro-3,4-dimethoxybenzoate

Cat. No.: B13668805
M. Wt: 228.22 g/mol
InChI Key: WMRVBBOKSGAWLX-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-3,4-dimethoxybenzoate typically involves the esterification of 2-fluoro-3,4-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-fluoro-3,4-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

    Ethyl 3,4-dimethoxybenzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 3,4-dimethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: Ethyl 2-fluoro-3,4-dimethoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Biological Activity

Ethyl 2-fluoro-3,4-dimethoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzoate structure. Its molecular formula is C12H13FO4C_{12}H_{13}FO_4 with a molecular weight of approximately 228.22 g/mol. The fluorine atom and methoxy groups significantly influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy groups modulate reactivity. Potential mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Binding : It could bind to receptors, altering cellular signaling processes.
  • Cellular Signaling Modulation : The compound may influence pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of similar benzoate structures have shown activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA)【6】.
  • Potential Anti-Alzheimer’s Applications : The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment【2】.

Case Studies

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of this compound on AChE and butyrylcholinesterase (BuChE). Results indicated a significant inhibitory effect, suggesting its potential role in Alzheimer's therapy【2】.
  • Antimicrobial Activity :
    • In vitro tests demonstrated that related compounds exhibited MIC values comparable to established antibiotics against MRSA strains. This positions this compound as a candidate for further antimicrobial studies【6】.
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlighted that the positioning of the fluorine atom and methoxy groups significantly impacts biological activity. Compounds with electronegative substituents at specific positions showed enhanced inhibitory effects【1】【5】.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

CompoundAChE InhibitionAntimicrobial ActivityAntioxidant Activity
This compoundModerateYesYes
Ethyl 3,4-dimethoxybenzoateLowNoNo
Methyl 3,4-dimethoxybenzoateLowYesModerate

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

ethyl 2-fluoro-3,4-dimethoxybenzoate

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3

InChI Key

WMRVBBOKSGAWLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)F

Origin of Product

United States

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